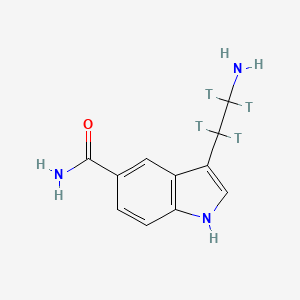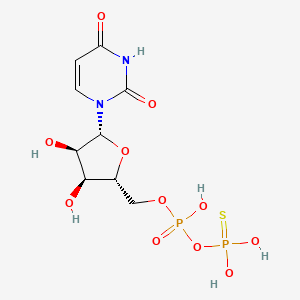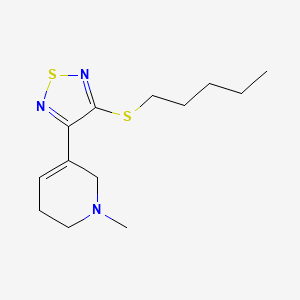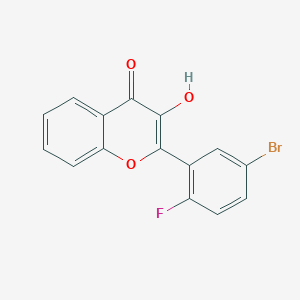![molecular formula C20H26N2O2 B10773398 3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol](/img/structure/B10773398.png)
3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a selective antagonist of transient receptor potential vanilloid 3 (TRPV3), optimized for pharmacological, physicochemical, and absorption, distribution, metabolism, and excretion (ADME) properties . This compound is a potent and selective tool for studying TRPV3, which is involved in various physiological processes, including pain sensation and thermoregulation .
Métodos De Preparación
Industrial Production Methods: Industrial production of compound 74a would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes. Details on the industrial production methods are not explicitly provided in the available literature .
Análisis De Reacciones Químicas
Types of Reactions: Compound 74a can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The pyridinyl groups can be reduced under specific conditions to form corresponding piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridinyl derivatives.
Aplicaciones Científicas De Investigación
Compound 74a has several scientific research applications, including:
Chemistry: Used as a tool compound to study the TRPV3 receptor and its role in various chemical processes.
Biology: Helps in understanding the physiological functions of TRPV3, including its role in pain sensation and thermoregulation.
Medicine: Potential therapeutic applications in treating conditions related to TRPV3 dysfunction, such as neuropathic pain.
Industry: May be used in the development of new pharmaceuticals targeting TRPV3
Mecanismo De Acción
Compound 74a exerts its effects by selectively antagonizing the TRPV3 receptor. This receptor is a member of the transient receptor potential (TRP) channel family and is involved in various physiological processes. By blocking TRPV3, compound 74a can modulate pain sensation and thermoregulation. The molecular targets include the TRPV3 ion channel, and the pathways involved are related to calcium ion influx and signal transduction .
Similar Compounds:
Compound 74b: Another TRPV3 antagonist with a slightly different chemical structure.
Compound 75a: A TRPV4 antagonist with similar pharmacological properties but targeting a different TRP channel.
Uniqueness: Compound 74a is unique due to its high selectivity and potency for TRPV3, making it an excellent tool for studying this specific receptor. Its optimized ADME properties also make it suitable for in vivo studies, providing a significant advantage over other similar compounds .
Propiedades
Fórmula molecular |
C20H26N2O2 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C20H26N2O2/c1-18(2,3)14-8-10-22-16(11-14)20(12-19(4,24)13-20)17(23)15-7-5-6-9-21-15/h5-11,17,23-24H,12-13H2,1-4H3/t17-,19?,20?/m1/s1 |
Clave InChI |
CWNBNHVIRBCANH-QHGAOEGBSA-N |
SMILES isomérico |
CC1(CC(C1)(C2=NC=CC(=C2)C(C)(C)C)[C@@H](C3=CC=CC=N3)O)O |
SMILES canónico |
CC1(CC(C1)(C2=NC=CC(=C2)C(C)(C)C)C(C3=CC=CC=N3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3H]sumatriptan](/img/structure/B10773331.png)


![[3H]PGF2alpha](/img/structure/B10773351.png)
![3,5-dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773357.png)

![3,5-dichloro-N-[3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773376.png)
![6-(4-Chlorophenyl)-3-[6-(piperidin-1-ylmethyl)naphthalen-2-yl]thieno[2,3-e]pyrimidin-4-one](/img/structure/B10773386.png)

![5-Methyl-4-Oxo-N-(1,3,4-Thiadiazol-2-Yl)-3,4-Dihydrothieno[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B10773392.png)

![6-methoxy-N2-(3-methoxypropyl)-N4-{4-phenyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}-1,3,5-triazine-2,4-diamine](/img/structure/B10773401.png)
![[(E)-hept-2-enyl] 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B10773405.png)